

An In-depth Technical Guide to 4-(2-Bromophenethyl)morpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Bromophenethyl)morpholine

Cat. No.: B1375640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry and materials science, the morpholine ring stands out as a "privileged scaffold." Its unique combination of a secondary amine and an ether functional group within a stable six-membered ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to parent molecules. This guide focuses on a specific, yet promising, derivative: **4-(2-Bromophenethyl)morpholine**.

This compound incorporates three key structural motifs: the morpholine heterocycle, a flexible ethyl linker, and a bromophenyl group. This combination makes it a valuable synthetic intermediate. The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of molecular diversity. The phenethylmorpholine core is found in numerous biologically active compounds, suggesting its potential as a building block for novel therapeutics.

This document serves as a comprehensive technical resource, providing insights into the molecular characteristics, synthesis, and potential applications of **4-(2-Bromophenethyl)morpholine**, grounded in established chemical principles and data from closely related analogs.

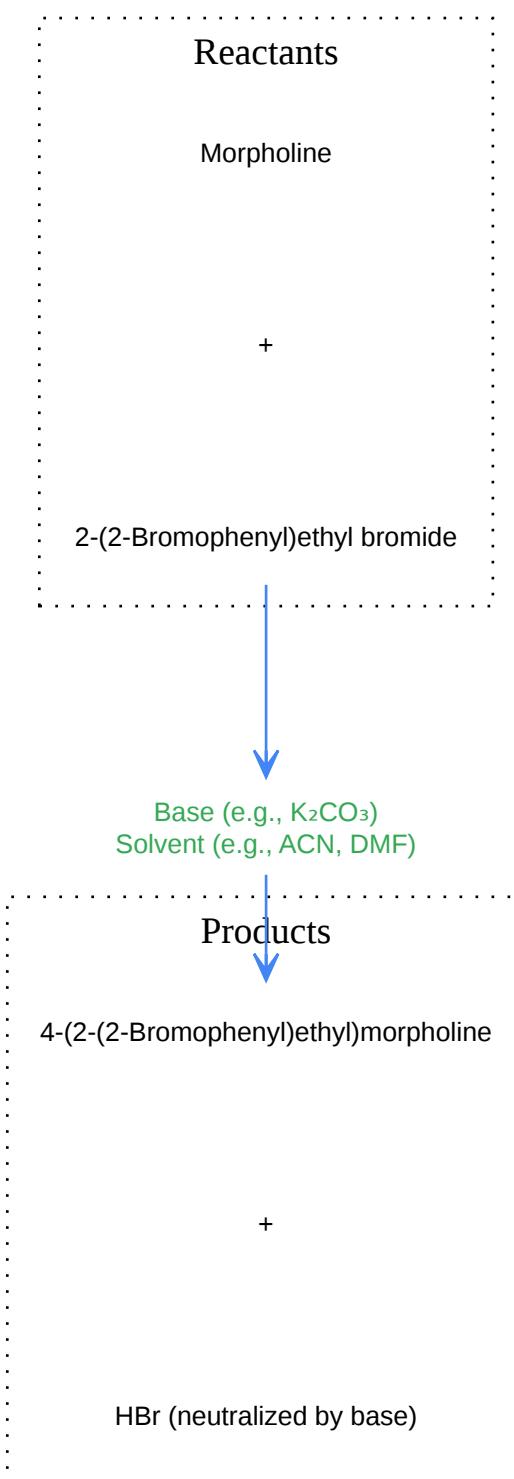
Based on standard chemical nomenclature, the structure is identified as 4-(2-(2-bromophenyl)ethyl)morpholine.

Molecular Formula: C₁₂H₁₆BrNO

Molecular Weight: 270.17 g/mol

Physicochemical and Computed Properties

While experimental data for 4-(2-(2-bromophenyl)ethyl)morpholine is not readily available in the literature, its properties can be reliably estimated based on structurally similar compounds such as 4-phenethylmorpholine and various bromophenyl derivatives. These properties are crucial for predicting its behavior in biological systems and for designing synthetic and purification protocols.


Property	Estimated Value	Source/Basis
Molecular Weight	270.17 g/mol	Calculated
Molecular Formula	C ₁₂ H ₁₆ BrNO	Calculated
Appearance	Colorless to pale yellow oil or low melting solid	Analogy to N-phenethylmorpholine derivatives[1][2]
Boiling Point	>300 °C (estimated)	Analogy to similar structures[1]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)	General properties of N-alkylmorpholines[1]
LogP (XLogP3)	~3.5 - 4.0 (predicted)	Estimation based on analogs[3]
pKa (conjugate acid)	6.5 - 7.5 (estimated)	Analogy to N-alkylmorpholine scaffolds[1]

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for preparing N-substituted morpholines is through the nucleophilic substitution reaction between morpholine and a suitable alkyl halide. This S_N2 reaction is a robust and scalable method for forging the key C-N bond.

Proposed Synthetic Pathway: N-Alkylation

The synthesis of 4-(2-(2-bromophenyl)ethyl)morpholine can be efficiently achieved by the N-alkylation of morpholine with 2-(2-bromophenyl)ethyl bromide. The reaction proceeds via a classical S_N2 mechanism where the lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic carbon of the ethyl bromide, displacing the bromide leaving group.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-(2-Bromophenethyl)morpholine** via N-alkylation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and a final purification step that ensures the isolation of the target compound with high purity.

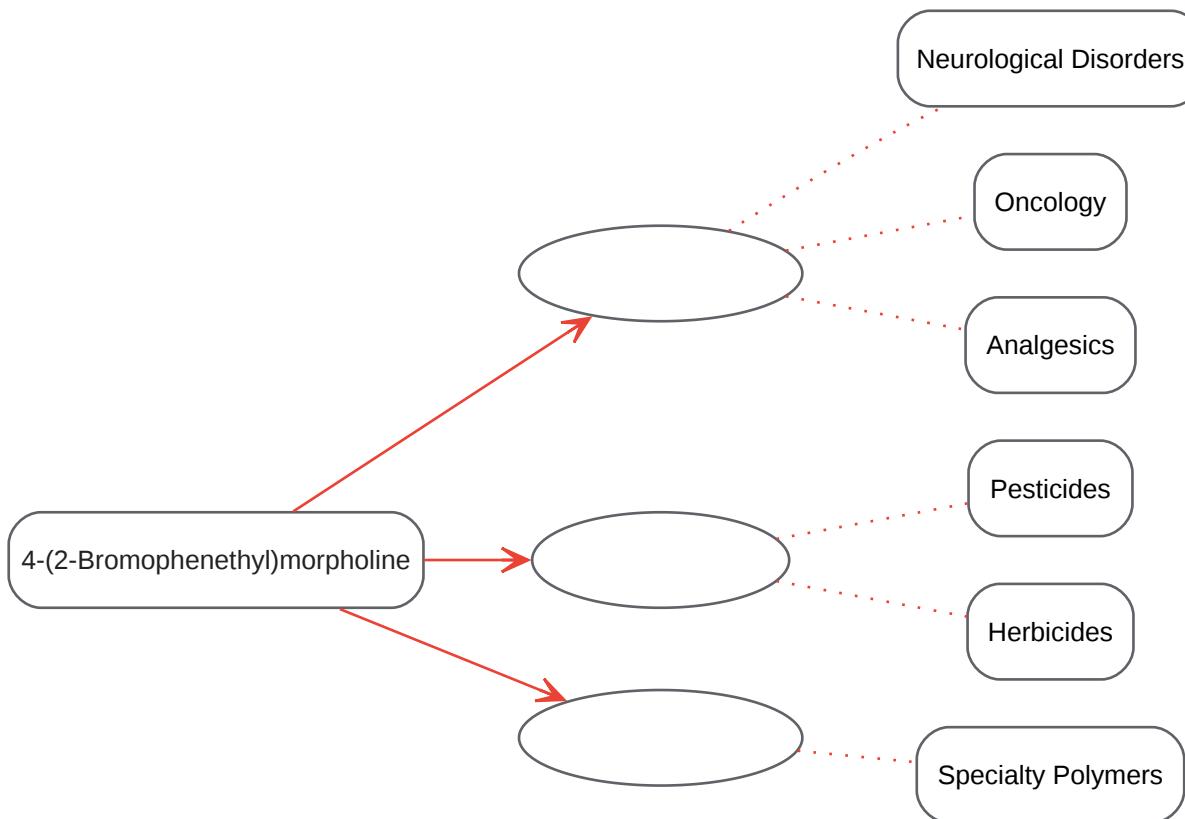
Materials:

- Morpholine (2.0 eq.)
- 2-(2-Bromophenyl)ethyl bromide (1.0 eq.)
- Anhydrous Potassium Carbonate (K_2CO_3) (2.5 eq.)
- Acetonitrile (ACN) or Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(2-bromophenyl)ethyl bromide (1.0 eq.) and the chosen solvent (e.g., ACN).
- Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq.) to the flask, followed by morpholine (2.0 eq.). The use of excess morpholine and a base drives the reaction to completion and neutralizes the HBr byproduct.
- Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
- In-Process Monitoring (Trustworthiness Pillar): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting alkyl halide spot indicates reaction completion. This step is crucial to avoid over- or under-running the reaction.

- **Workup:** Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Redissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes residual inorganic salts and water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This final step ensures the isolation of the pure 4-(2-(2-bromophenyl)ethyl)morpholine.


Spectroscopic Characterization Profile

Confirmation of the chemical structure is paramount. The following are the expected spectroscopic signatures for 4-(2-(2-bromophenyl)ethyl)morpholine, based on analogous structures.

Technique	Characteristic Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (Ar-H) in the δ 7.0-7.6 ppm region (4H multiplet).- Triplets corresponding to the morpholine protons adjacent to oxygen (-O-CH₂-) around δ 3.6-3.8 ppm (4H).- Triplets for the ethyl bridge protons (-N-CH₂-CH₂-Ar) around δ 2.7-3.0 ppm (4H).- Triplets corresponding to the morpholine protons adjacent to nitrogen (-N-CH₂-) around δ 2.5-2.7 ppm (4H).
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbon signals in the δ 120-140 ppm range.- Signal for the carbon bearing the bromine (C-Br) would be distinct.- Morpholine carbons adjacent to oxygen (-O-CH₂) around δ 67 ppm.- Signals for the ethyl bridge and morpholine carbons adjacent to nitrogen in the δ 50-60 ppm range.
IR (Infrared)	<ul style="list-style-type: none">- Aromatic C-H stretching vibrations (~3050 cm⁻¹).- Aliphatic C-H stretching vibrations (~2800-3000 cm⁻¹).- Aromatic C=C stretching peaks (~1450-1600 cm⁻¹).- A strong, characteristic C-O-C stretching band for the morpholine ether linkage (~1115 cm⁻¹).
Mass Spec (MS)	<ul style="list-style-type: none">- A molecular ion peak (M⁺) at m/z 270 and an M+2 peak at m/z 272 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Applications in Research and Drug Development

The true value of **4-(2-Bromophenethyl)morpholine** lies in its potential as a versatile intermediate for creating libraries of complex molecules for screening and development.

[Click to download full resolution via product page](#)

Caption: Potential application areas for **4-(2-Bromophenethyl)morpholine** derivatives.

- Pharmaceutical Development: The morpholine moiety is a key component in many approved drugs. Derivatives of 4-(4-bromophenyl)morpholine are utilized in the development of agents targeting neurological disorders and cancer.[4] The ability to use the bromine as a synthetic handle allows for the creation of diverse chemical libraries to screen for activity against various biological targets, including kinases, GPCRs, and ion channels.
- Agrochemicals: The structural motifs present in this compound are also found in modern pesticides and herbicides. Its derivatives could be explored for developing new crop protection agents with novel modes of action.[4]
- Material Science: The incorporation of brominated aromatic compounds can enhance properties like thermal stability and flame retardancy in specialty polymers.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(2-(2-bromophenyl)ethyl)morpholine is not available, a hazard assessment can be made based on its constituent parts: a tertiary amine (morpholine derivative) and a brominated aromatic compound.

- Potential Hazards:
 - Harmful if swallowed.
 - May cause skin and serious eye irritation.
 - May cause respiratory irritation.
- Recommended Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles.
 - Skin Protection: Wear impervious protective gloves and clothing.
 - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a full-face respirator.
- Storage:
 - Store in a cool, dry, well-ventilated area.
 - Keep the container tightly closed.
 - Store away from strong oxidizing agents.

Conclusion

4-(2-Bromophenethyl)morpholine is a compound of significant interest for research and development professionals. Its calculated molecular formula of $C_{12}H_{16}BrNO$ and molecular weight of 270.17 g/mol define a structure that is primed for synthetic elaboration. While direct experimental data is sparse, a robust understanding of its properties, synthesis, and potential applications can be confidently derived from analogous structures. Its true potential lies in its role as a versatile building block, enabling the rapid generation of novel chemical entities for discovery programs in pharmaceuticals, agrochemicals, and materials science. This guide

provides the foundational knowledge and protocols necessary for scientists to confidently incorporate this valuable intermediate into their research endeavors.

References

- PubChem. (n.d.). Morpholine, 4-(2-phenylethyl)-. Retrieved January 19, 2026, from [\[Link\]](#)
- Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl)
- Bouling Chemical Co., Limited. (n.d.). Morpholine, 4-[2-(4-Bromophenoxy)Ethyl]. Retrieved January 19, 2026, from [\[Link\]](#)
- PubChem. (n.d.). 4-(2-Bromophenyl)morpholine. Retrieved January 19, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). Utility of the alkylation process. Retrieved January 19, 2026, from [\[Link\]](#)
- Obuzor, G. U., & Booth, B. L. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-12.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine, 4-(2-phenylethyl)- | C12H17NO | CID 411956 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Bromophenyl)morpholine | C10H12BrNO | CID 5325729 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-Bromophenethyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1375640#4-2-bromophenethyl-morpholine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com